molecular formula C15H10F3N3O2S B3011349 N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1202971-17-2

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B3011349
CAS No.: 1202971-17-2
M. Wt: 353.32
InChI Key: VHOZBXIPIDFFHU-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields

Scientific Research Applications

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Future Directions

Benzothiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research might focus on exploring the potential applications of this compound in medicine or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to the presence of the benzothiadiazole moiety, which imparts unique electronic and structural properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or advanced material properties.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2S/c1-23-13-5-3-9(15(16,17)18)7-12(13)19-14(22)8-2-4-10-11(6-8)21-24-20-10/h2-7H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOZBXIPIDFFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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